ML418

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML418 is a potent and selective blocker of the inward rectifier potassium channel Kir7.1, with an IC50 value of 310 nM. It also inhibits Kir6.2/SUR1 with similar potency. This compound is known for its ability to penetrate the central nervous system, making it a valuable tool in neurological research .

准备方法

The synthesis of ML418 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

化学反应分析

ML418 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

科学研究应用

Pharmacological Research Applications

ML418 has emerged as a critical tool for investigating the physiological roles of Kir7.1 channels, particularly in the context of melanocortin signaling, electrolyte homeostasis, and uterine muscle contractility during pregnancy. The compound exhibits sub-micromolar activity (IC50 = 310 nM) and demonstrates over 17-fold selectivity for Kir7.1 compared to other Kir channels, making it a valuable asset in pharmacological studies.

Therapeutic Potential

Due to its selectivity and potency, this compound is being explored for potential therapeutic applications in various conditions associated with dysregulation of Kir7.1 channels.

Neurological Disorders

Research indicates that this compound may play a role in neuroprotection by modulating ion currents that are critical for neuronal health . The compound's ability to selectively inhibit Kir7.1 could lead to advancements in treatments for neurodegenerative diseases where potassium channel dysfunction is implicated.

Cardiovascular Health

The modulation of ion channels is crucial in cardiovascular physiology; thus, this compound's role as a Kir7.1 inhibitor could be beneficial in managing conditions like hypertension or arrhythmias . Further studies are necessary to elucidate its effects on cardiac function.

Case Studies and Experimental Findings

Several studies have highlighted the applications of this compound:

- Study on Selectivity : A comparative study evaluated this compound against various GPCRs and ion channels, confirming its high selectivity and low off-target effects .

- In Vivo Pharmacokinetics : An in vivo study demonstrated that this compound administered intraperitoneally at a dosage of 30 mg/kg achieved favorable pharmacokinetic profiles, with effective CNS distribution supporting its potential for neurological applications .

- High-Throughput Screening : Automated patch clamp techniques have been employed to study the interactions between this compound and Kir7.1, facilitating rapid screening processes essential for drug discovery .

Selectivity Profile of this compound

| Channel Type | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Kir7.1 | 0.31 | - |

| Kir6.2 | 0.31 | Equal |

| Kir1.1 | >5 | >17-fold |

| Kir2.x | >5 | >17-fold |

| Kir3.x | >5 | >17-fold |

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (µM) | 0.20 |

| Tmax (hours) | 3 |

| Kp (brain/plasma) | 10.9 |

作用机制

ML418 exerts its effects by blocking the Kir7.1 potassium channel. It binds to the pore region of the channel, preventing the flow of potassium ions. This inhibition affects various physiological processes regulated by potassium channels, such as melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy .

相似化合物的比较

ML418 is unique due to its high selectivity and potency for the Kir7.1 channel. Similar compounds include:

VU590: Another Kir channel blocker but with less selectivity.

Minoxidil sulfate: Known for its vasodilatory effects but less selective for Kir7.1.

Glibenclamide: An antidiabetic drug that also affects potassium channels but with broader activity

This compound stands out due to its superior selectivity and ability to penetrate the central nervous system, making it a valuable tool for both research and potential therapeutic applications.

生物活性

ML418 is a novel compound identified as a selective inhibitor of the inward rectifier potassium channel Kir7.1 (KCNJ13). This compound has garnered attention due to its potential therapeutic applications in various physiological processes, including melanocortin signaling, electrolyte homeostasis, and uterine muscle contractility during pregnancy. The following sections detail the biological activity of this compound, supported by relevant data tables and research findings.

This compound functions primarily as a pore blocker for the Kir7.1 channel, exhibiting an IC50 value of 310 nM , which indicates its potency in inhibiting this channel. Its selectivity is noteworthy, displaying more than 17-fold selectivity over other Kir channels such as Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1, although it shows similar potency against Kir6.2/SUR1 .

Pharmacological Profile

The pharmacological evaluation of this compound involved extensive screening against a panel of 64 GPCRs and ion channels to assess off-target activity. The results indicated a relatively clean ancillary pharmacology profile, suggesting that this compound could be a valuable tool for studying Kir7.1 without significant interference from other targets .

Key Pharmacokinetic Findings

- Cmax : 0.20 µM

- Tmax : 3 hours

- CNS Distribution : Favorable with a brain/plasma Kp of 10.9 , supporting its use in in vivo studies .

Structure-Activity Relationship (SAR)

The development of this compound stemmed from lead optimization efforts on its predecessor, VU714. Medicinal chemistry approaches identified several analogs with improved potency and selectivity:

| Compound | Kir7.1 IC50 (µM) | Selectivity (Fold) |

|---|---|---|

| VU714 | 1.5 | >5 |

| 19 (this compound) | 0.31 | >23 |

| 44 | 0.93 | >10 |

| 45 | 0.59 | >13 |

This table illustrates that this compound is significantly more potent than its predecessors and exhibits superior selectivity against other Kir channels .

Case Studies and Research Applications

Research has highlighted the potential applications of this compound in various biological contexts:

- Melanocortin Signaling : this compound's inhibition of Kir7.1 may influence melanocortin pathways critical for metabolic regulation and energy homeostasis.

- Electrolyte Homeostasis : Given the role of Kir7.1 in maintaining ion balance in the eye and other tissues, this compound could provide insights into conditions like glaucoma or other electrolyte imbalance disorders.

- Uterine Contractility : The impact of this compound on uterine muscle contraction during pregnancy presents opportunities for exploring its role in reproductive health .

属性

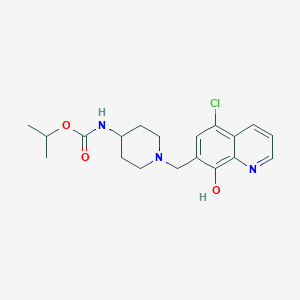

IUPAC Name |

propan-2-yl N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIXCQOSULUGBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。